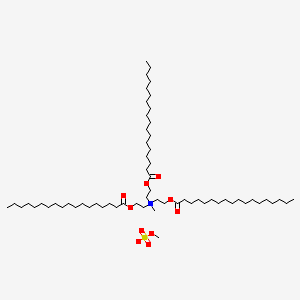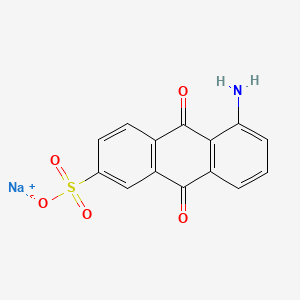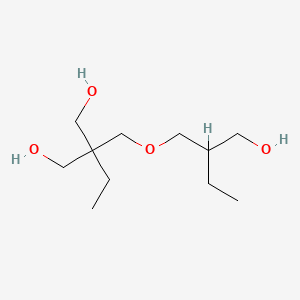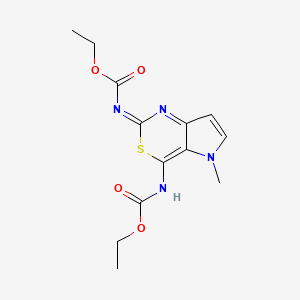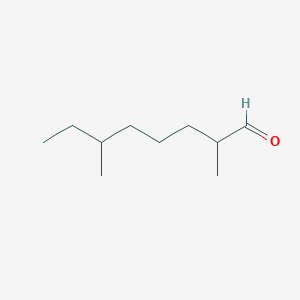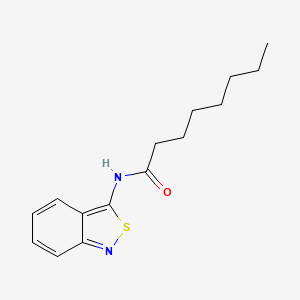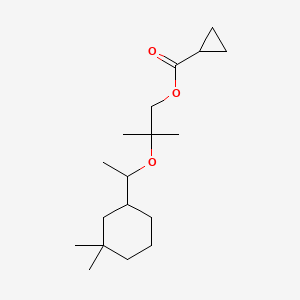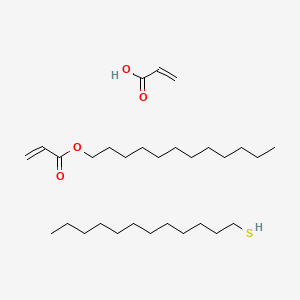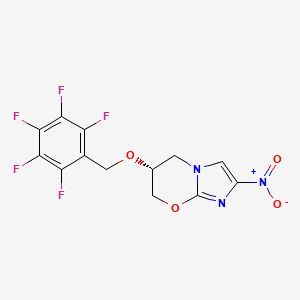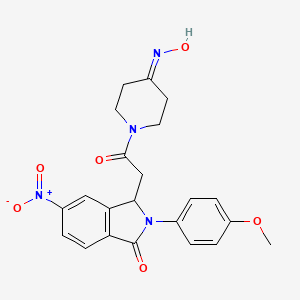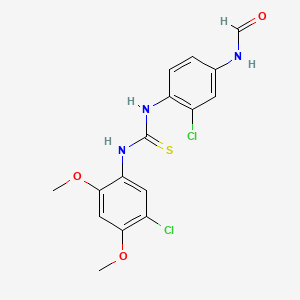
Thiourea, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-chloro-4-(formylamino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(5-chloro-2,4-dimethoxyphenyl)-N’-(2-chloro-4-(formylamino)phenyl)- is a synthetic organic compound belonging to the thiourea family. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of chloro, dimethoxy, and formylamino functional groups, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(5-chloro-2,4-dimethoxyphenyl)-N’-(2-chloro-4-(formylamino)phenyl)- typically involves the reaction of appropriate substituted anilines with thiourea under controlled conditions. The reaction may proceed through the formation of intermediate isothiocyanates, which then react with the second aniline derivative to form the final product. Common reagents used in the synthesis include chloroform, dimethylformamide (DMF), and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea derivatives, including this compound, can undergo various chemical reactions such as:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups, enhancing the compound’s reactivity or biological activity.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, antiviral, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and formylamino groups may enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea, N-(2-chlorophenyl)-N’-(4-methoxyphenyl)-: Another thiourea derivative with similar structural features.
Thiourea, N-(4-chlorophenyl)-N’-(2,4-dimethoxyphenyl)-: Differing in the position of chloro and methoxy groups.
Uniqueness
Thiourea, N-(5-chloro-2,4-dimethoxyphenyl)-N’-(2-chloro-4-(formylamino)phenyl)- is unique due to the specific arrangement of its functional groups, which may impart distinct chemical reactivity and biological activity compared to other thiourea derivatives.
Propiedades
Número CAS |
307556-44-1 |
|---|---|
Fórmula molecular |
C16H15Cl2N3O3S |
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[(5-chloro-2,4-dimethoxyphenyl)carbamothioylamino]phenyl]formamide |
InChI |
InChI=1S/C16H15Cl2N3O3S/c1-23-14-7-15(24-2)13(6-11(14)18)21-16(25)20-12-4-3-9(19-8-22)5-10(12)17/h3-8H,1-2H3,(H,19,22)(H2,20,21,25) |
Clave InChI |
VFHRETBWOOACPU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1NC(=S)NC2=C(C=C(C=C2)NC=O)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


